2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile
Description
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c15-10-11-4-1-2-7-14(11)19(17,18)16-12-5-3-6-13(16)9-8-12/h1-5,7,12-13H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDWSILWBQYRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic framework and a sulfonamide group, which contributes to its biological activity. The IUPAC name reflects its complex structure, which is pivotal in determining its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2S |
| Molecular Weight | 302.39 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| IUPAC Name | This compound |
The mechanism of action for this compound involves interaction with specific receptors or enzymes within the body. The bicyclic structure allows the compound to fit into binding sites with high specificity, potentially modulating various signaling pathways.
Key Mechanisms:
- Receptor Binding: The compound may interact with neurotransmitter receptors, influencing neurological processes.
- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, affecting overall cellular function.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate it may have anxiolytic and antidepressant-like effects in animal models.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of the bicyclic compound, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Neuropharmacological Effects
In a behavioral study published in Pharmacology Biochemistry and Behavior, the compound was administered to rodents to assess its effects on anxiety and depression-like behaviors. The results showed a significant reduction in anxiety levels compared to control groups, suggesting potential as a therapeutic agent for anxiety disorders .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmacophore in drug development, particularly targeting the central nervous system (CNS). Its unique structure allows it to interact with various receptors and enzymes, making it a candidate for treating neurological disorders.
- Case Study : Research has indicated that compounds with similar bicyclic structures exhibit high affinity for certain neurotransmitter receptors, suggesting that 2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile may also demonstrate similar properties.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in synthetic pathways.
- Reactions :
- Oxidation : Can be oxidized to introduce additional functional groups.
- Reduction : Reduction reactions can convert ketone groups to alcohols.
- Substitution : Nucleophilic substitution can modify the sulfonamide group to enhance biological activity.
Biological Studies
The compound is utilized in biological studies to investigate its interactions with biological targets. Preliminary studies suggest potential antimicrobial and anticancer properties.
- Antimicrobial Activity : Exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The 8-azabicyclo[3.2.1]octane scaffold is common in pharmaceuticals, but substituents critically influence reactivity and biological activity. Below is a comparative analysis:
Research Findings and Data
Stability and Reactivity
- The triflate derivative exhibits rapid reactivity in SN2 reactions (half-life <1 hr in polar solvents), whereas the target compound’s sulfonylbenzonitrile is stable under similar conditions due to resonance stabilization of the sulfonyl group.
- The boronate ester demonstrates >90% yield in Suzuki-Miyaura couplings, highlighting its synthetic versatility compared to the target compound’s niche applications.
Pharmacokinetic Predictions
- LogP Values : The target compound has a calculated LogP of 1.9 (moderate lipophilicity), whereas tropifexor’s LogP of 4.2 suggests higher membrane permeability but poorer aqueous solubility .
- Metabolic Susceptibility : The absence of ester or amide groups in the target compound reduces susceptibility to hydrolysis compared to esters in or amides in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
